D-Asparagine monohydrate
Overview
Description
D-Asparagine is an isomer of L-Asparagine and is used by bacteria (such as Saccharomyces cerevisiae) as a sole nitrogen source for replication . It is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Synthesis Analysis
The synthesis of D-Asparagine monohydrate has been reported in a study where a semi-organic nonlinear optical single crystal known as L-asparagine monohydrate potassium dichromate (LAMPDC) was created and formed in an aqueous solution using a slow evaporation process at room temperature .Molecular Structure Analysis
The molecular structure of D-Asparagine monohydrate can be found in various databases such as the NIST Chemistry WebBook . More detailed structural and morphological behaviors of L-Asparagine monohydrate have been studied .Chemical Reactions Analysis
D-Asparagine is a natural product found in Arabidopsis thaliana and Saccharomyces cerevisiae . It is a conjugate base of a D-asparaginium and a conjugate acid of a D-asparaginate . It is also a tautomer of a D-asparagine zwitterion .Physical And Chemical Properties Analysis
The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance .Scientific Research Applications
Field
This application falls under the field of Spectroscopy , specifically Terahertz Spectroscopy .
Application Summary
D-Asparagine monohydrate has been used in the study of absorption spectra of L-, D-, and DL-asparagine in the frequency range of 0.3-2.4 THz . The spectra exhibit distinct differences in peak frequencies among the three enantiomers and three monohydrates .
Methods of Application
The method used is Terahertz time-domain spectroscopy (THz-TDS) . This technique is equipped with a high stability temperature controller and a temperature-variable chamber with a cell holder . The sample holder is specially designed for mounting the sample cell with a cooling structure . The sample cell is connected to a thermostat and the cooling system filled with liquid nitrogen . The room temperature is maintained at 295 K in the laboratory .
Results or Outcomes
The dehydration process of D-asparagine monohydrate was observed . Under 75 °C, the monohydrate is very stable . Above 75 °C, the dehydration process is getting more obvious with the increase of temperature . At about 90 °C, the monohydrate is totally converted into D-asparagine .
Optical Limiting Applications
Field
This application falls under the field of Photonics and Optoelectronics .
Application Summary
D-Asparagine monohydrate has been used in the synthesis of a semi-organic nonlinear optical single crystal known as l-asparagine monohydrate potassium dichromate (LAMPDC). This material has potential applications in optical limiting devices .
Methods of Application
LAMPDC is created and formed in an aqueous solution using a slow evaporation process at room temperature . The crystal structure was discovered using single-crystal XRD .
Results or Outcomes
The crystal’s third-order nonlinear optical properties were investigated using the Z-scan method with a nano-pulsed Nd:YAG laser . The substance exhibits sequential two-photon absorption or an excited state absorption . LAMPDC is a possible contender for optical limiting devices due to its higher nonlinear absorption coefficient and lower onset optical limiting threshold .
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff Fields
Field
This application falls under the fields of Organic Synthesis , Pharmaceuticals , Agrochemicals , and Dyestuff .
Application Summary
D-Asparagine monohydrate is an important raw material and intermediate used in these fields .
Methods of Application
The specific methods of application can vary widely depending on the specific synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
Results or Outcomes
The outcomes can also vary widely, but in general, D-Asparagine monohydrate is used to produce a wide range of products in these fields .
Metabolism in Physiological State and Cancer
Field
This application falls under the field of Biochemistry and Oncology .
Application Summary
Asparagine, an important amino acid in mammals, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine has also been reported to play a vital role in the development of cancer cells .
Methods of Application
The specific methods of application can vary widely depending on the specific physiological state or type of cancer being studied .
Results or Outcomes
Although several types of cancer cells can synthesise asparagine alone, their synthesis levels are insufficient to meet their requirements . These cells must rely on the supply of exogenous asparagine, which is why asparagine is considered a semi-essential amino acid . Therefore, nutritional inhibition by targeting asparagine is often considered as an anti-cancer strategy and has shown success in the treatment of leukaemia .
Synthesis of Nonlinear Optical Single Crystal
Field
This application falls under the field of Photonics and Optoelectronics .
Application Summary
D-Asparagine monohydrate has been used in the synthesis of a semi-organic nonlinear optical single crystal known as l-asparagine monohydrate potassium dichromate (LAMPDC) . This material has potential applications in optical limiting devices .
Methods of Application
LAMPDC is created and formed in an aqueous solution using a slow evaporation process at room temperature . The crystal structure was discovered using single-crystal XRD .
Results or Outcomes
The crystal’s third-order nonlinear optical properties were investigated using the Z-scan method with a nano-pulsed Nd:YAG laser . The substance exhibits sequential two-photon absorption or an excited state absorption . LAMPDC is a possible contender for optical limiting devices due to its higher nonlinear absorption coefficient and lower onset optical limiting threshold .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-HSHFZTNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048678 | |
Record name | D-Asparagine hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Asparagine monohydrate | |
CAS RN |
5794-24-1, 2058-58-4 | |
Record name | D-Asparagine hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D(-)-asparagine monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.